molecular formula C20H20ClN3O4 B11188863 N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide

N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide

Cat. No.: B11188863
M. Wt: 401.8 g/mol
InChI Key: PZXJDJTVFVUBIC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide is a complex organic compound that features a piperazine ring, a methoxybenzoyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation reactions using 4-methoxybenzoyl chloride and a suitable base like triethylamine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic substitution reactions involving 2-chlorophenylamine and the intermediate piperazine derivative.

    Final Acetylation: The final step involves acetylation of the piperazine derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or the methoxybenzoyl group.

    Reduction: Reduced derivatives of the piperazine ring or the methoxybenzoyl group.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide: Unique due to its specific substitution pattern and functional groups.

    N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H20ClN3O4

Molecular Weight

401.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C20H20ClN3O4/c1-28-14-8-6-13(7-9-14)20(27)24-11-10-22-19(26)17(24)12-18(25)23-16-5-3-2-4-15(16)21/h2-9,17H,10-12H2,1H3,(H,22,26)(H,23,25)

InChI Key

PZXJDJTVFVUBIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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